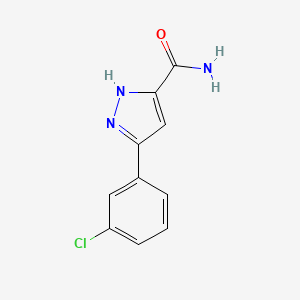

3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the formal name being this compound. This nomenclature clearly indicates the structural features: a pyrazole ring as the core heterocyclic system, a chlorophenyl substituent at position 3 of the pyrazole ring, and a carboxamide group at position 5. The compound is also known by several synonyms including 5-(3-chlorophenyl)-1H-pyrazole-3-carboxamide, reflecting different numbering systems that may be employed depending on the specific nomenclature approach.

The molecular formula C₁₀H₈ClN₃O provides essential information about the compound's atomic composition. This formula indicates the presence of ten carbon atoms, eight hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom, giving a total molecular weight of 221.64 grams per mole. The molecular formula reveals the compound's relatively compact structure while maintaining significant functional diversity through the incorporation of multiple heteroatoms. The nitrogen atoms are distributed between the pyrazole ring system and the carboxamide functionality, while the chlorine substituent provides additional electronic effects.

Chemical identifiers for this compound include the Chemical Abstracts Service registry number 1397187-17-5 and the PubChem Compound Identifier 47170034. The International Chemical Identifier string is InChI=1S/C10H8ClN3O/c11-7-3-1-2-6(4-7)8-5-9(10(12)15)14-13-8/h1-5H,(H2,12,15)(H,13,14), which provides a unique digital representation of the molecular structure. The corresponding InChIKey is GRLDUFMWSZYNSH-UHFFFAOYSA-N, offering a shortened hash-based identifier for database searches. The Simplified Molecular Input Line Entry System representation is C1=CC(=CC(=C1)Cl)C2=NNC(=C2)C(=O)N, which describes the connectivity pattern in a linear format.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic analysis of pyrazole derivatives with similar structural features provides insights into the three-dimensional arrangement of atoms in this compound. Related compounds such as 1-(4-tert-butylbenzyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid have been characterized through single-crystal X-ray diffraction studies, revealing important structural parameters. These studies demonstrate that pyrazole rings containing chlorophenyl substituents typically adopt planar conformations with specific dihedral angles between the aromatic ring systems.

The crystal structure analysis of related compounds indicates that the pyrazole and chlorobenzene rings are generally coplanar, facilitating extended conjugation across the molecular framework. This planarity is crucial for understanding the electronic properties and potential intermolecular interactions of this compound. The presence of the carboxamide group at the 5-position introduces additional hydrogen bonding capabilities, which significantly influence the crystal packing arrangements. Intermolecular hydrogen bonding patterns, particularly involving the carboxamide nitrogen and oxygen atoms, play a critical role in determining the solid-state structure.

Conformational studies using computational methods complement crystallographic data by exploring the potential energy surfaces and preferred molecular geometries. The rotatable bond count of 2 for this compound indicates limited conformational flexibility, primarily involving rotation around the bond connecting the pyrazole ring to the chlorophenyl substituent. The compound's molecular complexity, as indicated by a complexity score of 249, reflects the intricate arrangement of functional groups and the resulting three-dimensional structure. These conformational characteristics influence both the compound's physical properties and its potential biological interactions.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of this compound. Proton nuclear magnetic resonance analysis would be expected to show characteristic chemical shifts for the various hydrogen environments present in the molecule. The aromatic protons on the chlorophenyl ring would typically appear in the 6-8.5 parts per million region, consistent with aromatic proton chemical shifts. The pyrazole ring proton would appear as a distinct signal, likely in the 6-8.5 parts per million range due to its aromatic character.

The carboxamide functionality introduces additional complexity to the nuclear magnetic resonance spectrum, with the amide protons typically appearing as broad signals in the 1-5 parts per million region due to rapid exchange with moisture. The presence of the chlorine substituent on the phenyl ring creates an asymmetric environment that results in complex coupling patterns for the aromatic protons. Carbon-13 nuclear magnetic resonance spectroscopy would provide information about the carbon framework, with the carbonyl carbon of the carboxamide group appearing characteristically downfield around 160-180 parts per million. The aromatic carbons would appear in the typical aromatic region between 100-160 parts per million.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within this compound. The carboxamide group would exhibit characteristic carbonyl stretching vibrations in the 1640-1680 wavenumber range, along with nitrogen-hydrogen stretching vibrations in the 3100-3500 wavenumber region. The aromatic carbon-hydrogen stretching vibrations would appear around 3000-3100 wavenumbers, while the aromatic carbon-carbon stretching vibrations would be observed in the 1400-1600 wavenumber range. The carbon-chlorine bond would contribute characteristic absorptions in the 550-850 wavenumber region.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information for structural elucidation. The molecular ion peak would appear at mass-to-charge ratio 221.64, corresponding to the molecular weight of this compound. The exact mass of 221.0355896 daltons provides high-precision molecular weight determination. Characteristic fragmentation patterns would likely include loss of the carboxamide group, resulting in fragments corresponding to the chlorophenyl-pyrazole moiety. The presence of chlorine creates distinctive isotope patterns due to the natural abundance of chlorine-35 and chlorine-37 isotopes.

Thermochemical Properties and Stability Profiling

The thermochemical properties of this compound are influenced by its molecular structure and the presence of multiple functional groups. The compound exhibits a calculated logarithm of the partition coefficient (logP) value of 2.084, indicating moderate lipophilicity that suggests favorable distribution between aqueous and organic phases. This lipophilicity parameter is crucial for understanding the compound's solubility characteristics and potential bioavailability profiles. The distribution coefficient (logD) value of 2.084, which accounts for ionization effects at physiological conditions, matches the logP value, suggesting minimal ionization under neutral conditions.

Solubility characteristics are represented by the logarithm of aqueous solubility (logSw) value of -3.1698, indicating relatively low water solubility. This limited aqueous solubility is consistent with the compound's lipophilic character and the presence of aromatic ring systems. The polar surface area of 56.787 square angstroms provides insight into the compound's hydrogen bonding capacity and membrane permeability characteristics. The hydrogen bond donor count of 3 and acceptor count of 3 reflect the carboxamide functionality and nitrogen atoms within the pyrazole ring system.

Thermal stability profiling involves analysis of the compound's behavior under elevated temperature conditions and exposure to various environmental factors. The presence of the chlorophenyl substituent generally enhances thermal stability due to the strong carbon-chlorine bond and the aromatic character of the ring system. The carboxamide group contributes to intermolecular hydrogen bonding, which can influence both the melting point and thermal decomposition characteristics. The pyrazole ring system provides additional stability through its aromatic character and the electron-withdrawing effects of the nitrogen atoms.

Properties

IUPAC Name |

3-(3-chlorophenyl)-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O/c11-7-3-1-2-6(4-7)8-5-9(10(12)15)14-13-8/h1-5H,(H2,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLDUFMWSZYNSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NNC(=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Hydrazine and Substituted Acetophenone

A widely used approach involves the reaction of 3-chloroacetophenone derivatives with hydrazine hydrate to form the pyrazole ring through cyclization. This method proceeds in two main steps:

- Knoevenagel Condensation and Cyclization: The substituted acetophenone (bearing the 3-chlorophenyl group) reacts with hydrazine to form the 3-(3-chlorophenyl)-1H-pyrazole intermediate.

- Functionalization to Carboxamide: Subsequent reactions convert the pyrazole intermediate to the carboxamide derivative.

This method was optimized to improve yields and environmental compatibility, achieving overall yields around 80% for related 3-phenyl-1H-pyrazole derivatives, which are structurally analogous to the target compound.

Hydrolysis and Acid Chloride Formation from Esters

According to patent WO2009121288A1, esters of 3-halo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate can be hydrolyzed under basic conditions to yield the corresponding carboxylic acids. These acids are then converted to acid chlorides through acid chloride formation reactions, which are key intermediates for preparing carboxamide derivatives via amidation reactions.

- Hydrolysis under basic conditions is preferred over acidic hydrolysis for better yields and purity.

- Acid chlorides are formed via treatment with reagents such as thionyl chloride or oxalyl chloride.

- The acid chloride intermediate is then reacted with ammonia or amines to produce the carboxamide.

This multi-step process can achieve total yields of approximately 70% for the acid chloride intermediate, facilitating efficient synthesis of benzamide insecticides and related compounds.

Improved Industrial Processes Using Eco-Friendly Solvents

Recent advancements focus on environmentally friendly and cost-effective processes. For example, the preparation of pyrazole carboxylic acids, key intermediates, has been improved by using water as a solvent rather than organic solvents, reducing production costs and simplifying product isolation.

- Potassium tert-butoxide is used as a base in toluene for initial steps.

- Diethyl oxalate reacts with intermediates to form pyrazole carboxylic acid derivatives.

- The process avoids preparative HPLC and uses simpler filtration and aqueous workups to isolate products with higher yields and purity.

- Data Table: Summary of Preparation Methods

- The hydrazine-acetophenone route is favored for its straightforwardness and relatively high yield. Optimization of reaction conditions such as temperature, solvent choice, and reaction time significantly improves product yield and purity.

- Hydrolysis under basic conditions is a novel improvement over traditional acidic hydrolysis, providing better control and higher yields of the carboxylic acid intermediate. This intermediate is crucial for subsequent conversion to the acid chloride and then to the carboxamide.

- The use of water as a solvent in the preparation of pyrazole carboxylic acids represents a significant advancement in green chemistry, reducing hazardous waste and simplifying downstream processing.

The preparation of 3-(3-chlorophenyl)-1H-pyrazole-5-carboxamide involves well-established synthetic routes centered on pyrazole ring formation and subsequent functional group transformations. Recent improvements focus on greener, more efficient processes using basic hydrolysis and aqueous solvents, enhancing yields and industrial applicability. The combination of hydrazine-based cyclization and advanced hydrolysis/amidation steps provides a robust framework for producing this compound at scale with high purity and efficiency.

This comprehensive review, based on patents and peer-reviewed research, underscores the evolving methodologies aimed at optimizing the synthesis of this compound for pharmaceutical and agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives, including 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide, exhibit potent anti-inflammatory effects. For instance, studies have shown that related compounds can inhibit carrageenan-induced paw edema in animal models, indicating their potential as anti-inflammatory agents comparable to established drugs like diclofenac . The mechanism of action often involves the inhibition of pro-inflammatory mediators, making these compounds valuable in treating conditions such as arthritis and other inflammatory diseases.

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity. Various pyrazole derivatives have demonstrated effectiveness against a range of bacterial strains, including E. coli and Staphylococcus aureus. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance antimicrobial potency . This positions this compound as a candidate for developing new antimicrobial agents.

Antitubercular Activity

In vitro studies have shown that certain pyrazole derivatives possess antitubercular properties against Mycobacterium tuberculosis. For example, compounds synthesized from the pyrazole framework were tested against the H37Rv strain, yielding promising results that warrant further investigation for potential therapeutic applications in tuberculosis treatment .

FXIa Inhibition

Recent research has identified this compound as a lead compound in the development of inhibitors for Factor XIa (FXIa), an important target in anticoagulation therapy. The compound exhibited significant inhibitory potency, suggesting its potential use in preventing thrombotic disorders . The SAR studies conducted revealed that modifications to the compound can enhance its efficacy and selectivity as an FXIa inhibitor.

Insecticidal Activity

The insecticidal properties of pyrazole derivatives have gained attention in agricultural chemistry. Compounds derived from this compound have been evaluated for their effectiveness against pests such as Aphis fabae. Some derivatives showed mortality rates comparable to commercial insecticides like imidacloprid, indicating their potential utility in pest management strategies .

Development of Pesticides

The incorporation of the pyrazole structure into pesticide formulations has been explored to enhance bioactivity while maintaining low toxicity levels for non-target organisms. The development of new agrochemicals based on this scaffold could lead to more effective pest control solutions in sustainable agriculture practices .

Synthesis and Structural Modifications

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key methods include:

- Condensation Reactions : The formation of the pyrazole ring often involves condensation reactions between hydrazines and carbonyl compounds.

- Substituent Modifications : Various substituents can be introduced at different positions on the pyrazole ring to optimize biological activity and selectivity for specific targets.

Case Studies

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and SAR Insights

- Electron-Donating vs. Electron-Withdrawing Groups : Derivatives with electron-donating groups (e.g., methoxy, methyl) exhibit enhanced anti-inflammatory activity, while electron-withdrawing groups (e.g., CF₃, Cl) improve metabolic stability and lipophilicity .

- Positional Effects of Chlorine : Chlorine at the 3-position of the phenyl ring (meta) optimizes receptor binding in serotonin receptor agonists, whereas para-substitution reduces selectivity .

- Hybridization Strategies : Chalcone-pyrazole hybrids (e.g., 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide derivatives) demonstrate dual mechanisms of action, combining anti-inflammatory and antioxidant properties .

Biological Activity

3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H8ClN3O

- CAS Number : 1397187-17-5

This compound features a pyrazole ring, which is known for its ability to interact with various biological targets, enhancing its potential as a therapeutic agent.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits promising anticancer activity. In vitro assays have shown cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| SF-268 | 12.50 | Inhibition of cell proliferation |

| NCI-H460 | 42.30 | Modulation of signaling pathways |

These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has shown anti-inflammatory properties. It has been tested against cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses:

| Compound | Inhibition (%) | Reference Drug | IC50 (µM) |

|---|---|---|---|

| This compound | 65% | Celecoxib | 54.65 |

The compound's ability to inhibit COX enzymes suggests potential use in treating inflammatory diseases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- CB1 Receptor Modulation : The compound acts as an inverse agonist at the cannabinoid CB1 receptor, influencing various signaling pathways involved in pain and inflammation .

- FXIa Inhibition : It has been identified as a potential inhibitor of Factor XIa (FXIa), a target for anticoagulant drug discovery. This inhibition could lead to reduced thrombotic events without increasing bleeding risk .

Case Studies

Several case studies highlight the efficacy of this compound:

- Study on Cancer Cell Lines : A study evaluated the compound's effect on MCF7 and NCI-H460 cells, revealing significant growth inhibition and apoptosis induction at low concentrations .

- Inflammation Model : In vivo models demonstrated that the compound significantly reduced edema in inflammatory conditions, showcasing its therapeutic potential in treating chronic inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(3-Chlorophenyl)-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step process starting with a substituted pyrazole core. For example, condensation reactions using 3-chlorophenyl precursors (e.g., 3-chlorophenylboronic acid) with pyrazole intermediates are common. Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling). Monitoring via TLC or HPLC ensures intermediate purity .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : X-ray crystallography (e.g., Bruker SMART CCD diffractometer) provides definitive structural confirmation, resolving bond lengths (e.g., C–Cl at ~1.74 Å) and torsion angles. Complementary techniques include:

- ¹H/¹³C NMR : To verify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm).

- FT-IR : Confirming carboxamide C=O stretch at ~1650 cm⁻¹.

- HRMS : Validating molecular weight (e.g., [M+H]+ at m/z 251.06) .

Advanced Research Questions

Q. How do electronic effects of the 3-chlorophenyl group influence the compound’s reactivity or biological activity?

- Methodological Answer : Computational studies (e.g., DFT at B3LYP/6-31G* level) reveal the chlorine atom’s electron-withdrawing effect increases electrophilicity at the pyrazole ring, enhancing interactions with biological targets like enzymes. Comparative SAR studies with fluoro/nitro analogs show chlorine’s optimal balance of lipophilicity (logP ~2.8) and steric bulk for receptor binding .

Q. What strategies resolve contradictions in bioactivity data across different assays (e.g., enzyme inhibition vs. cellular efficacy)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents like DMSO). Systematic approaches include:

- Dose-Response Curves : Validate IC₅₀ consistency across replicates.

- Membrane Permeability Assays : Use Caco-2 cells to assess cellular uptake limitations.

- Metabolic Stability Tests : Liver microsome studies identify rapid degradation in cellular models .

Q. How can molecular docking be leveraged to predict binding modes of this compound to targets like kinases or GPCRs?

- Methodological Answer : Docking workflows (e.g., AutoDock Vina) require:

- Protein Preparation : Remove water molecules, add hydrogens, and define binding pockets (e.g., CB1 receptor’s orthosteric site).

- Ligand Flexibility : Account for pyrazole ring torsional angles.

- Scoring Functions : Compare binding energies (ΔG) of chlorophenyl vs. unsubstituted analogs. Validation via MD simulations (e.g., 100 ns NAMD runs) assesses pose stability .

Experimental Design & Theoretical Frameworks

Q. How should researchers design experiments to link this compound’s activity to a mechanistic hypothesis?

- Methodological Answer : Embed hypothesis-driven workflows:

- Primary Screen : High-throughput assays (e.g., fluorescence polarization for kinase inhibition).

- Secondary Validation : CRISPR knockouts of suspected targets (e.g., MAPK pathways).

- Tertiary Analysis : Transcriptomics (RNA-seq) to identify downstream effectors. Align with theoretical frameworks like ligand efficiency metrics or QSAR models .

Q. What statistical methods are critical for analyzing dose-dependent responses in pyrazole carboxamide studies?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to fit sigmoidal curves (Hill slopes >1 suggests cooperativity). Bootstrap resampling (n=1000 iterations) calculates 95% CI for EC₅₀ values. For multiplex assays (e.g., phosphoproteomics), apply false discovery rate (FDR) correction .

Data Interpretation Challenges

Q. How to address low reproducibility in synthetic yields across labs?

- Methodological Answer : Standardize protocols via:

- Reagent Purity : Require ≥95% purity (HPLC-validated).

- Atmosphere Control : Use Schlenk lines for moisture-sensitive steps.

- Collaborative Validation : Inter-lab round-robin testing with shared intermediates .

Q. What analytical techniques differentiate polymorphic forms of this compound?

- Methodological Answer :

- PXRD : Identify distinct diffraction patterns (e.g., 2θ peaks at 12.3°, 18.7°).

- DSC : Detect melting point variations (>5°C differences indicate polymorphism).

- Raman Spectroscopy : Resolve lattice vibrations (e.g., 1600 cm⁻¹ amide I band shifts) .

Advanced Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.